molecular formula C9H15N5O2 B8672092 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

Cat. No.: B8672092
M. Wt: 225.25 g/mol
InChI Key: LAKIDVHOOQMBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with piperazine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with reduced functional groups.

Scientific Research Applications

2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both piperazine and methyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H15N5O2/c1-12-8(15)7(11-13(2)9(12)16)14-5-3-10-4-6-14/h10H,3-6H2,1-2H3

InChI Key

LAKIDVHOOQMBLM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.75 g (55.15 mmol) of piperazine are placed in the presence of 4.05 g (18.4 mmol) of intermediate 1b in toluene at room temperature for 30 min. 2.8 mL (20.1 mmol) of triethylamine are added and the mixture is heated for 18 h at 110° C. After concentration of the reaction medium, the obtained residue is taken up with dichloromethane and washed with water. After drying on MgSO4, the organic phase is dry concentrated. The obtained residue is purified by flash chromatography (CH2Cl2-MeOH: 60-40). 3.3 g of intermediate 12a is obtained as a white powder (yield: 79%).
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4.75 g
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4.05 g
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2.8 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

The synthesis of the intermediate 12c is achieved from 2-methyl-piperazine according to the operating procedure described for the synthesis of 12a (solid, yield: 58%).
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Yield
58%

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